
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of a methoxyphenyl group, a cyclopentyl ring, a pyrazole ring, and a sulfonamide group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step involves the attachment of the methoxyphenyl group to the cyclopentyl ring, often through a Friedel-Crafts alkylation reaction.
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the sulfonamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide. For instance, derivatives with sulfonamide moieties have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant activity against human liver cancer cells (HepG2), outperforming standard chemotherapeutics like methotrexate in selectivity index values .
Antifungal Properties
Research has also indicated that compounds with similar structural frameworks possess antifungal properties. A series of sulfonamide derivatives were synthesized and tested for their efficacy against Candida species, showing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents such as fluconazole .
Case Studies
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide: A similar compound with a different substitution pattern on the pyrazole ring.
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-3-sulfonamide: A compound with a different position of the sulfonamide group on the pyrazole ring.
Uniqueness
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique reactivity and interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Biological Activity
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure comprises a pyrazole ring, a sulfonamide group, and a methoxyphenyl substituent, which are critical for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in human cancer cells, including HeLa and CaCo-2 lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-17, showcasing their utility in treating inflammatory diseases . Specifically, the compound's sulfonamide group may enhance its interaction with inflammatory mediators.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX) and phosphodiesterases (PDE), which are crucial in inflammatory pathways .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects .
Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of similar pyrazole compounds demonstrated an IC50 value of approximately 50 µM against human lung adenocarcinoma cells. This suggests that modifications to the pyrazole structure can enhance anticancer activity .
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, a derivative of this compound exhibited a significant reduction in edema formation and cytokine release when administered orally at doses ranging from 10 to 50 mg/kg. These findings support the potential use of this compound in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20-12-16(11-18-20)24(21,22)19-13-17(9-3-4-10-17)14-5-7-15(23-2)8-6-14/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEKGFLWTGFPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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